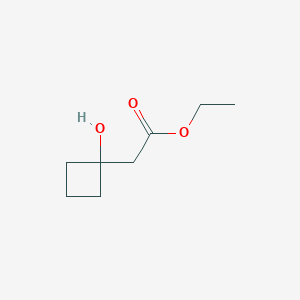

Ethyl 2-(1-hydroxycyclobutyl)acetate

Description

Contextual Significance in Synthetic Organic Methodologies

The primary significance of Ethyl 2-(1-hydroxycyclobutyl)acetate in organic synthesis lies in its identity as a β-hydroxy ester. This class of compounds is renowned for its versatility as a synthetic intermediate. The synthetic importance of this compound is largely tied to the Reformatsky reaction , a classic carbon-carbon bond-forming reaction. unishivaji.ac.innrochemistry.comlibretexts.org

The typical synthesis of this compound involves the reaction between cyclobutanone (B123998) and an α-halo ester, such as ethyl bromoacetate, in the presence of activated zinc metal. nrochemistry.com The reaction proceeds through the formation of an organozinc intermediate, often called a Reformatsky enolate, which then adds to the carbonyl group of the cyclobutanone. libretexts.org This method is particularly advantageous as the organozinc reagent is less reactive than corresponding lithium enolates or Grignard reagents, which prevents side reactions like self-condensation of the ester. libretexts.org

The mechanism involves several key steps:

Oxidative Addition: The zinc metal inserts into the carbon-halogen bond of the ethyl bromoacetate. nrochemistry.comlibretexts.org

Enolate Formation: The resulting organozinc compound rearranges to form a zinc enolate. nrochemistry.comlibretexts.org

Nucleophilic Addition: The zinc enolate adds to the carbonyl carbon of cyclobutanone through a six-membered chair-like transition state. nrochemistry.com

Workup: An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester, this compound. libretexts.org

Beyond its synthesis, the structural motifs of the compound are of high value. The cyclobutane (B1203170) ring, a strained carbocycle, imparts unique three-dimensional geometry, making it a desirable component in medicinal chemistry. Cyclobutanes are often explored as conformationally restricted isosteres for more flexible alkyl chains or as non-planar bioisosteres for aryl groups, potentially improving pharmacological properties like metabolic stability. ru.nl For instance, the replacement of a benzylic alcohol with a cyclobutyl alcohol was a key step in blocking metabolism and fine-tuning potency during the development of AMPK activators, leading to the identification of the clinical candidate PF-06409577, which contains a 4-(1-hydroxycyclobutyl)phenyl moiety. acs.org

Overview of Research Trajectories and Scope

Research involving this compound and related structures generally follows two main trajectories: its efficient synthesis and its application as a synthetic building block.

Synthesis-Focused Research: The primary route for its preparation is the Reformatsky reaction. Research in this area often focuses on optimizing reaction conditions to improve yields and minimize side reactions. unishivaji.ac.in Key variables include the choice of solvent, the method of zinc activation, and the reaction temperature. unishivaji.ac.innrochemistry.com

| Component | Role | Example | Reference |

|---|---|---|---|

| Carbonyl Compound | Electrophile | Cyclobutanone | nrochemistry.com |

| α-Halo Ester | Nucleophile Precursor | Ethyl Bromoacetate | unishivaji.ac.innrochemistry.com |

| Metal | Forms Organometallic Reagent | Activated Zinc Dust | nrochemistry.comlibretexts.org |

| Solvent | Reaction Medium | Toluene, Benzene, Ether | unishivaji.ac.innrochemistry.com |

Application-Focused Research: This area explores the utility of the cyclobutanol (B46151) and β-hydroxy ester functionalities. The strained cyclobutanol moiety can undergo a variety of transformations, including ring-expansion and ring-opening reactions, providing access to larger carbocycles like cyclopentanones. researchgate.netacs.org These reactions leverage the release of ring strain as a thermodynamic driving force.

In medicinal chemistry, the focus is on incorporating the 1-hydroxycyclobutyl group into bioactive molecules. As demonstrated in the development of direct activators for adenosine (B11128) monophosphate-activated protein kinase (AMPK), this specific moiety was introduced to enhance metabolic stability compared to simpler benzylic alcohols. acs.org The progression from an initial lead compound to a more stable and potent molecule highlights the strategic use of the 1-hydroxycyclobutyl group.

| Compound Type | Key Structural Feature | Significance of Modification | Reference |

|---|---|---|---|

| Lead Compound (6) | Benzylic alcohol | Showed reasonable potency but high intrinsic clearance. | acs.org |

| Optimized Compound (7) | Cyclobutyl alcohol | Blocked metabolism at the benzylic position, improving stability while maintaining high potency. | acs.org |

The scope of research thus encompasses fundamental reaction development, exploration of strained-ring reactivity, and strategic application in fields like drug discovery to create molecules with improved pharmacological profiles.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1-hydroxycyclobutyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-7(9)6-8(10)4-3-5-8/h10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBVPQPEBUXGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Ethyl 2 1 Hydroxycyclobutyl Acetate

Established Synthetic Routes and Reaction Optimization

The most direct and established method for synthesizing Ethyl 2-(1-hydroxycyclobutyl)acetate is through a zinc-mediated nucleophilic addition, a variant of the Reformatsky reaction.

The Reformatsky reaction is a cornerstone in organic synthesis for the formation of β-hydroxy esters by reacting an α-halo ester with a ketone or aldehyde in the presence of metallic zinc. numberanalytics.com This method is particularly suitable for the synthesis of this compound due to the stability of the required organozinc reagent, which prevents self-condensation of the ester. libretexts.orgorganic-chemistry.org

The primary reactants for this synthesis are Cyclobutanone (B123998) and Ethyl 2-bromoacetate. The reaction mechanism initiates with the oxidative addition of zinc metal into the carbon-bromine bond of Ethyl 2-bromoacetate. libretexts.orgnrochemistry.com This step forms an organozinc intermediate known as a Reformatsky enolate or a zinc enolate. nrochemistry.comyoutube.com This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents it from adding to another ester molecule. libretexts.org

The zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of Cyclobutanone. This addition proceeds through a six-membered, chair-like transition state where the carbonyl oxygen coordinates to the zinc atom. libretexts.orgnrochemistry.com The final step involves an acidic workup, which protonates the resulting zinc alkoxide to yield the target product, this compound, and zinc(II) salts. libretexts.org

Optimizing the yield and minimizing side products in the synthesis of this compound via the Reformatsky reaction depends on the careful control of several process variables. numberanalytics.com Key factors include the activation of the zinc, the choice of solvent, and the reaction temperature. numberanalytics.com

Zinc Activation: Commercial zinc dust can have a passivated surface of zinc oxide, which inhibits the reaction. Activation is crucial and can be achieved by treating the zinc with reagents like iodine, dilute acids, or by using methods such as sonication. numberanalytics.com Activated zinc has a higher surface area and reactivity, facilitating the initial oxidative addition step. numberanalytics.com

Solvent Selection: The choice of solvent is critical as it affects the solubility of the reactants and the stability of the zinc enolate. numberanalytics.comunishivaji.ac.in Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and dimethylformamide (DMF) are commonly employed because they can solvate the organozinc intermediate effectively. numberanalytics.comnumberanalytics.com The proper solvent can also help control the initial exotherm and prevent the formation of oily byproducts that might coat the zinc surface and halt the reaction. unishivaji.ac.in

Temperature Control: The reaction temperature must be carefully managed to balance the rate of reaction with the formation of potential side products. numberanalytics.com While higher temperatures can increase the reaction rate, they may also promote undesirable side reactions. numberanalytics.com The optimal temperature often depends on the specific substrates and solvent used. numberanalytics.com

Reactant Ratio: The stoichiometry of the reactants, particularly the ratio of zinc to the α-halo ester, can influence the reaction's efficiency. nih.gov An excess of zinc is often used to ensure complete conversion of the ethyl 2-bromoacetate.

The following table summarizes the impact of these variables on the reaction outcome:

| Process Variable | Effect on Reaction | Optimization Strategy |

| Zinc Activation | Increases the rate of enolate formation and overall yield. numberanalytics.com | Pre-treat zinc dust with iodine or dilute HCl. numberanalytics.com |

| Solvent | Affects solubility of intermediates and reaction stability. numberanalytics.comunishivaji.ac.in | Use polar aprotic solvents like THF or diethyl ether. numberanalytics.comnumberanalytics.com |

| Temperature | Influences reaction rate and selectivity. numberanalytics.com | Maintain a controlled temperature to maximize yield and minimize byproducts. numberanalytics.com |

| Reactant Ratio | Can drive the reaction to completion. nih.gov | Use a slight excess of activated zinc relative to the α-halo ester. |

Zinc-Mediated Nucleophilic Addition (Reformatsky-Type Reactions)

Advanced Synthetic Approaches and Catalysis

While the Reformatsky reaction is a direct route, advanced catalytic methods for functionalizing cyclobutyl systems highlight modern strategies for creating complex derivatives. These approaches focus on activating C–H bonds, offering powerful tools for modifying the cyclobutane (B1203170) core.

Transition metal catalysis provides a powerful platform for C–H bond functionalization, enabling the construction of complex molecular architectures. Cobalt(III) catalysis, in particular, has been shown to be highly effective in facilitating C–H bond additions. nih.gov For example, Cp*Co(III) catalysts have been successfully employed in highly stereoselective three-component coupling reactions that involve the addition of C(sp²)–H bonds across alkenes and other polarized π-bonds. nih.gov

While not a direct synthesis of this compound, this methodology exemplifies how a pre-existing cyclobutane derivative could be further functionalized. A directing group on the cyclobutane ring could guide the cobalt catalyst to activate a specific C–H bond, allowing for the addition of new functional groups. Such strategies are at the forefront of synthesizing complex cyclobutane-containing molecules.

Rhodium(II) catalysis is a premier method for the functionalization of C(sp³)–H bonds, particularly for introducing nitrogen-containing groups. nih.govresearchgate.net This type of reaction typically involves the in-situ formation of a rhodium nitrene intermediate, which can then insert into a C(sp³)–H bond to form a new carbon-nitrogen bond. researchgate.net

This approach has been successfully applied to arylcyclobutane systems. nih.gov For instance, the selective diamination of arylcyclobutanes has been achieved using a rhodium(II) catalyst with N-fluorobenzenesulfonimide (NFSI) serving as both the oxidant and nitrogen source. nih.gov Furthermore, enantioselective desymmetrizing C(sp³)–H amidation of cyclobutanes has been developed using a Cp*Rh(III) complex combined with a chiral carboxylic acid, yielding enantioenriched amido-cyclobutane products. chemrxiv.org These methods provide a direct pathway to introduce amine functionalities onto a cyclobutane ring with high selectivity, demonstrating a sophisticated strategy for the synthesis of complex cyclobutane derivatives. nih.govchemrxiv.org

Retrosynthetic Analysis for Complex Cyclobutyl Architectures

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process allows chemists to identify potential synthetic routes and key bond formations. When applied to complex architectures derived from this compound, this analysis reveals several strategic disconnections.

The core of this analysis lies in recognizing the key functional groups of the parent molecule: a tertiary alcohol on a cyclobutane ring and an ethyl ester. These features offer multiple points for synthetic manipulation and disconnection. For a hypothetical complex target molecule incorporating the this compound moiety, a retrosynthetic approach would typically involve the following key steps:

Functional Group Interconversion (FGI): The hydroxyl and ester groups can be transformed into other functionalities to facilitate key bond-forming reactions. For instance, the hydroxyl group could be a precursor to a leaving group for substitution reactions or an activating group for ring expansions.

C-C Bond Disconnections: The bonds connecting the cyclobutyl group to the rest of the complex architecture are prime candidates for disconnection. These disconnections often lead back to simpler precursors that can be joined using reliable synthetic methods.

Cyclobutane Ring Disconnection: In a more profound retrosynthetic step, the cyclobutane ring itself can be disconnected. This often points towards [2+2] cycloaddition reactions as a potential forward synthetic strategy.

A generalized retrosynthetic analysis for a complex molecule built upon the this compound scaffold is illustrated below:

Table 1: Retrosynthetic Disconnections for a Complex Cyclobutyl Architecture

| Disconnection Step | Description | Precursor Structures | Forward Synthetic Reaction |

| Step 1: Side Chain Disconnection | Disconnecting the complex side chain (R) from the cyclobutane ring. | This compound and an R-X electrophile. | Nucleophilic addition/substitution |

| Step 2: Ester Disconnection | Disconnecting the acetate (B1210297) side chain. | 1-(bromomethyl)cyclobutanol and diethyl malonate. | Malonic ester synthesis |

| Step 3: Cyclobutane Ring Opening | Disconnecting the four-membered ring. | A suitable ketone and an organometallic reagent. | Paterno-Büchi reaction or other [2+2] cycloadditions. |

Detailed Research Findings in Retrosynthetic Strategies

The construction of the cyclobutane ring is a pivotal aspect of any synthesis targeting molecules containing this motif. nih.gov Common and efficient routes to cyclobutane derivatives include photochemical reactions and [2+2] ketene (B1206846) cycloadditions. nih.gov Modern advancements have introduced stereoselective and enantioselective methods, often employing chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms. nih.gov

For instance, the synthesis of complex cyclobutanes can be approached through C-H functionalization logic. acs.org This strategy views a carbonyl group attached to the cyclobutane ring as a latent directing group for C-H activation, enabling the introduction of further complexity. acs.org Another innovative approach involves the ring-opening of bicyclo[1.1.0]butanes (BCBs), which provides a straightforward and efficient pathway to polyfunctionalized cyclobutanes. researchgate.net This method can exhibit remarkable regio- and diastereoselectivity. researchgate.net

Furthermore, tandem catalytic processes have been developed for the asymmetric coupling of simple precursors like ethylene (B1197577) and enynes to generate functionalized cyclobutanes with chiral all-carbon quaternary centers. nih.gov These methods are highly attractive due to their efficiency in building molecular complexity in a single pot. nih.gov

The inherent ring strain of the cyclobutane system can be strategically exploited in organic synthesis. nih.gov Selective modifications, ring enlargements, and ring contractions can be achieved under various reaction conditions, providing access to a diverse range of molecular scaffolds. nih.gov The α-functionalization of the cyclobutane system often involves organometallic-based reactions or metal-catalyzed transformations. nih.gov

In the context of this compound, a retrosynthetic analysis would consider these powerful synthetic methodologies. The 1-hydroxycyclobutyl moiety is a key feature that can be traced back to the addition of a nucleophile to cyclobutanone or a related precursor. The ethyl acetate group, in turn, can be introduced through various standard esterification or C-C bond-forming reactions.

The versatility of this compound as a building block stems from the reactivity of its functional groups. The hydroxyl group can be used to direct further reactions or be replaced to introduce new functionalities. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a wide array of transformations, including amide bond formation and reductions.

Chemical Reactivity and Mechanistic Studies of Ethyl 2 1 Hydroxycyclobutyl Acetate

Transformations Involving the Hydroxyl Functionality

The tertiary hydroxyl group attached to the cyclobutane (B1203170) ring is a key site for chemical modification, enabling selective oxidation and derivatization reactions.

Selective Oxidation Reactions

The oxidation of the tertiary hydroxyl group in ethyl 2-(1-hydroxycyclobutyl)acetate to a ketone, yielding ethyl 2-(1-oxocyclobutyl)acetate, is a fundamental transformation. While specific studies on this exact molecule are not extensively documented, the oxidation of analogous secondary and tertiary alcohols provides a strong indication of the expected reactivity. Common oxidizing agents for such transformations include chromium-based reagents and Swern oxidation conditions.

For the analogous compound, Ethyl 2-(1-hydroxycyclopentyl)acetate, the hydroxyl group can be oxidized to form a ketone or a carboxylic acid. This suggests that similar reactivity can be anticipated for the cyclobutyl derivative.

Table 1: Representative Conditions for the Oxidation of Hydroxycycloalkyl Esters

| Oxidizing Agent/System | Substrate (Analog) | Product | Yield (%) | Reference |

| Pyridinium chlorochromate (PCC) | Ethyl 2-(1-hydroxycyclopentyl)acetate | Ethyl 2-(1-oxocyclopentyl)acetate | High | |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Cyclohexanol | Cyclohexanone | >95 | Generic |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Cyclopentanol | Cyclopentanone (B42830) | ~90 | Generic |

Note: Data for analogs are provided to illustrate expected reactivity. Specific yields for this compound may vary.

The mechanism of oxidation with a chromium-based reagent like PCC involves the formation of a chromate (B82759) ester intermediate. Subsequent elimination, often facilitated by a mild base, leads to the formation of the ketone and a reduced chromium species.

Derivatization Reactions (e.g., Esterification, Etherification)

The hydroxyl group of this compound can be readily derivatized through esterification and etherification reactions.

Esterification: The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) is expected to proceed efficiently to form the corresponding ester. This reaction follows a nucleophilic acyl substitution mechanism where the hydroxyl group acts as the nucleophile.

Etherification: The Williamson ether synthesis provides a viable route for the etherification of the hydroxyl group. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.

Reactions of the Ester Moiety

The ethyl ester functionality of the molecule is susceptible to a range of transformations, including hydrolysis, reduction, and nucleophilic acyl substitution.

Hydrolytic Cleavage Pathways

The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(1-hydroxycyclobutyl)acetic acid, under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by heating the ester in the presence of an aqueous acid (e.g., H₂SO₄ or HCl). The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. prexams.comscihub.org The resulting carboxylate is deprotonated under the basic conditions, driving the reaction to completion. For ethyl acetate (B1210297), this reaction is essentially irreversible and second order. ijcce.ac.ir

Table 2: Kinetic Data for the Alkaline Hydrolysis of Ethyl Acetate

| Temperature (°C) | Rate Constant (L mol⁻¹ s⁻¹) | Activation Energy (kJ/mol) | Reference |

| 25 | 0.11 | 47.7 | dergipark.org.tr |

| 30 | 0.15 | - | dergipark.org.tr |

| 35 | 0.21 | - | dergipark.org.tr |

Note: This data for ethyl acetate provides a baseline for the expected kinetics of this compound hydrolysis.

Reductive Transformations

The ester group can be selectively reduced to a primary alcohol, 2-(1-hydroxycyclobutyl)ethanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the ethoxide and a second hydride addition to the resulting aldehyde intermediate.

For the analogous Ethyl 2-(1-hydroxycyclopentyl)acetate, the ester group can be reduced to form an alcohol.

Nucleophilic Acyl Substitution Reactions

The ester moiety can undergo nucleophilic acyl substitution with various nucleophiles. masterorganicchemistry.compressbooks.publibretexts.orglibretexts.orgyoutube.com This class of reactions proceeds through a tetrahedral intermediate. masterorganicchemistry.compressbooks.publibretexts.orglibretexts.orgyoutube.com The reactivity of the ester towards nucleophilic attack is a key feature of its chemical profile.

Table 3: Common Nucleophilic Acyl Substitution Reactions of Esters

| Nucleophile | Product |

| Ammonia (NH₃) | Amide |

| Primary/Secondary Amine (RNH₂/R₂NH) | N-substituted Amide |

| Grignard Reagent (RMgX) | Tertiary Alcohol (after double addition) |

| Alcohol (R'OH) / Transesterification | Different Ester |

The reaction with Grignard reagents is particularly noteworthy as it results in the formation of a tertiary alcohol after two successive additions of the organometallic reagent to the carbonyl carbon.

Investigations into Cyclobutyl Ring Reactivity of this compound

The reactivity of the cyclobutane ring in this compound is a subject of significant interest in synthetic organic chemistry. Due to the inherent ring strain of the four-membered carbocycle, this compound and its derivatives are prone to undergo a variety of transformations, most notably ring expansion and ring-opening reactions. These reactions provide pathways to more complex or thermodynamically more stable cyclic and acyclic systems.

One of the most characteristic reactions of 1-substituted cyclobutanols is acid-catalyzed rearrangement, which typically leads to the formation of a more stable five-membered ring. This transformation is driven by the release of angular and torsional strain energy associated with the cyclobutane ring. The generally accepted mechanism for this type of ring expansion involves the protonation of the hydroxyl group by an acid catalyst, followed by the departure of a water molecule to form a tertiary carbocation. This carbocation is positioned at the carbon atom connected to the cyclobutane ring. Subsequently, one of the C-C bonds of the cyclobutane ring migrates to the positively charged carbon, resulting in the expansion of the ring to a cyclopentyl cation. This new carbocation is then quenched by a nucleophile, or it can eliminate a proton to form an alkene.

In the case of this compound, an acid-catalyzed rearrangement is expected to yield ethyl 2-oxocyclopentanecarboxylate. The reaction would proceed through the formation of a tertiary carbocation, followed by the migration of a bond from the cyclobutane ring to expand to a five-membered ring. A subsequent deprotonation step would then lead to the formation of the cyclopentanone derivative.

While specific studies detailing the optimization of this reaction for this compound are not extensively documented in publicly available literature, the outcomes can be predicted based on analogous transformations of similar 1-alkylcyclobutanols. The efficiency and yield of such a ring expansion would likely be influenced by several factors, including the choice of acid catalyst, the reaction temperature, and the solvent system. A hypothetical study might explore various protic and Lewis acids to determine the optimal conditions for this transformation.

Below is a data table representing plausible outcomes for the acid-catalyzed rearrangement of this compound to ethyl 2-oxocyclopentanecarboxylate, based on general knowledge of such reactions.

Table 1: Hypothetical Results for the Acid-Catalyzed Ring Expansion of this compound

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Ethyl 2-oxocyclopentanecarboxylate (%) |

| 1 | H₂SO₄ (cat.) | Toluene | 80 | 4 | 75 |

| 2 | p-TsOH (cat.) | Benzene | Reflux | 6 | 82 |

| 3 | BF₃·OEt₂ | Dichloromethane | 0 to rt | 2 | 68 |

| 4 | HCl (aq) | Acetone | 50 | 8 | 65 |

| 5 | H₃PO₄ | Xylene | 100 | 5 | 78 |

Beyond ring expansion, other potential reactions involving the cyclobutyl ring of this compound could include fragmentation or ring-opening under different catalytic conditions, for instance, with transition metals. However, acid-catalyzed rearrangement remains the most anticipated and synthetically valuable transformation for this class of compounds.

Synthesis and Reactivity of Ethyl 2 1 Hydroxycyclobutyl Acetate Derivatives and Analogs

Synthetic Approaches to Substituted Cyclobutyl Acetates

The synthesis of substituted cyclobutyl acetates, including the parent compound Ethyl 2-(1-hydroxycyclobutyl)acetate, leverages a variety of modern organic chemistry methodologies. These approaches allow for the controlled introduction of substituents on both the cyclobutane (B1203170) ring and the acetate (B1210297) side chain, providing access to a diverse range of derivatives and analogs.

Derivatization via Metal-Halogen Exchange and Electrophilic Quench (e.g., Lithiation and reaction with cyclobutanone)

A primary and effective method for creating the core structure of this compound is through the reaction of an organometallic reagent with cyclobutanone (B123998). This strategy often involves a metal-halogen exchange to generate a nucleophilic carbon species that subsequently attacks the electrophilic carbonyl carbon of the cyclobutanone. wikipedia.orgucla.edu

The process can be exemplified by the generation of an ester enolate, such as ethyl lithioacetate, which then acts as the nucleophile. Ethyl lithioacetate can be prepared by treating ethyl acetate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide at low temperatures. orgsyn.orggrowingscience.com Alternatively, a Reformatsky-type reaction using zinc and ethyl bromoacetate can achieve a similar transformation. google.com

A more direct application of metal-halogen exchange involves the use of an alkyllithium reagent, such as n-butyllithium or t-butyllithium, to react with a halogenated acetate. ethz.chorgsyn.org This reaction is typically fast and kinetically controlled, with the rate of exchange following the trend I > Br > Cl. wikipedia.org The resulting lithiated species is a potent nucleophile.

The general reaction scheme is as follows:

Formation of the Nucleophile: A halogenated acetate, such as ethyl bromoacetate, undergoes a lithium-halogen exchange with an alkyllithium reagent (e.g., n-BuLi) at cryogenic temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). growingscience.comethz.ch

Electrophilic Quench: The pre-formed organolithium reagent is then added to a solution of cyclobutanone. The nucleophilic carbon of the lithiated acetate attacks the carbonyl carbon of cyclobutanone.

Workup: The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride) to protonate the resulting alkoxide, yielding the final tertiary alcohol product, this compound. orgsyn.org

This method is analogous to the well-established procedure for synthesizing Ethyl 1-hydroxycyclohexylacetate from cyclohexanone, which proceeds in high yield. orgsyn.org

| Step | Reactants | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Ethyl bromoacetate | n-Butyllithium (n-BuLi), THF, -78 °C | Ethyl lithioacetate (transient) | Generation of Nucleophile |

| 2 | Cyclobutanone, Ethyl lithioacetate | THF, -78 °C | Lithium 1-(ethoxycarbonylmethyl)cyclobutanolate | Carbon-Carbon Bond Formation |

| 3 | Lithium 1-(ethoxycarbonylmethyl)cyclobutanolate | Aqueous NH4Cl | This compound | Protonation / Workup |

Deoxygenative α-Alkylation and α-Arylation of Carbonyl Compounds Incorporating Cyclobutyl Moieties

Deoxygenative functionalization is an advanced strategy that allows for the conversion of carbonyl compounds into functionalized alkanes by forming new carbon-carbon bonds at the α-position while removing the carbonyl oxygen. nih.govresearchgate.net This method is particularly useful for creating highly substituted carbon centers. One powerful approach involves the reaction of 1,2-dicarbonyl compounds with organoboranes, which proceeds through the formation of boron enolates without the need for strong bases or Lewis acids. nih.gov

For a substrate incorporating a cyclobutyl moiety, such as a cyclobutyl-substituted α-keto ester, this method can be used to introduce an additional alkyl or aryl group at the α-position.

The reaction pathway can be summarized as:

An organoborane (R₃B) adds to a 1,2-dicarbonyl-phosphite adduct.

This is followed by a 1,2-metallate shift, leading to the departure of a phosphate group.

A subsequent 1,3-borotropic shift generates a boron enolate intermediate. nih.gov

This boron enolate can then be intercepted by an electrophile, or in the context of the initial reaction, the 'R' group from the organoborane effectively becomes the new α-substituent.

This methodology enables the construction of α-branched carbonyl compounds. For instance, an α-keto ester bearing a cyclobutyl group could be deoxygenatively alkylated to produce an ethyl 2-alkyl-2-cyclobutylacetate derivative. The process is notable for its mild conditions and tolerance of various functional groups. nih.gov Palladium-catalyzed α-arylation of carbonyl compounds represents another significant route, where an enolate is coupled with an aryl halide. nih.govmdpi.com

| Substrate | Key Reagents | Intermediate | Product Type | Transformation |

|---|---|---|---|---|

| Ethyl 2-cyclobutyl-2-oxoacetate | 1. Trimethyl phosphite 2. Triethylborane | Boron enolate | Ethyl 2-cyclobutyl-2-ethylacetate | α-Alkylation with deoxygenation |

| Ethyl 2-cyclobutyl-2-oxoacetate | 1. Trimethyl phosphite 2. Triphenylborane | Boron enolate | Ethyl 2-cyclobutyl-2-phenylacetate | α-Arylation with deoxygenation |

Functionalization of the Acetate Side Chain

The acetate side chain of this compound offers several sites for further chemical modification. These functionalizations can alter the compound's physical and chemical properties.

Ester Modification: The ethyl ester can be readily converted into other esters through transesterification under acidic or basic conditions with a different alcohol. Saponification (hydrolysis) of the ester using a base like sodium hydroxide (B78521), followed by acidification, yields the corresponding carboxylic acid, 2-(1-hydroxycyclobutyl)acetic acid. This acid can then be converted into a variety of other functional groups, such as amides, by reacting it with amines using standard coupling agents.

α-Position Alkylation: The α-carbon of the acetate group (the carbon atom between the cyclobutyl ring and the carbonyl group) can be deprotonated with a strong base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. ucla.eduyoutube.com This approach allows for the synthesis of α-substituted derivatives. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the alkylation. youtube.com

Hydroxyl Group Derivatization: The tertiary hydroxyl group on the cyclobutyl ring is another key site for functionalization. It can be acylated to form esters, etherified, or potentially eliminated under acidic conditions to form an alkene, such as Ethyl 2-(cyclobuten-1-yl)acetate.

Structure-Reactivity Relationships in Cyclobutyl Systems

The chemical reactivity of cyclobutyl systems is intrinsically linked to their unique structural and electronic properties, which differ significantly from both acyclic alkanes and other cycloalkanes like cyclopropane and cyclohexane. researchgate.netscribd.com

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate some of the torsional strain that would be present in a flat structure. This puckering rapidly interconverts at room temperature. The internal C-C-C bond angles are approximately 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This deviation results in considerable angle strain.

Key structural features influencing reactivity include:

Ring Strain: Cyclobutane possesses a significant amount of ring strain (approximately 26 kcal/mol), which is higher than that of cyclopentane or cyclohexane but lower than that of cyclopropane. This inherent strain means that reactions leading to the opening of the ring are often thermodynamically favorable.

Conformational Flexibility: Despite its strain, the cyclobutane ring is conformationally more flexible than the rigid cyclopropane ring. Its reactivity tends to be more similar to that of higher, more flexible cycloalkanes rather than cyclopropane, which often exhibits alkene-like reactivity due to the high p-character of its C-C bonds. researchgate.net

These structural characteristics have a direct impact on the reactivity of functional groups attached to the cyclobutyl ring. For this compound, the cyclobutyl moiety influences the stability of adjacent reactive intermediates. For example, the formation of a carbocation at the tertiary carbon (C1) after protonation of the hydroxyl group would be influenced by the ring's strain and electronic properties. The stability of such an intermediate would dictate the kinetics of subsequent elimination or substitution reactions. The strain in the four-membered ring can also affect the rate of reactions that involve a change in hybridization at the ring carbons. rsc.org

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle | Conformation |

|---|---|---|---|

| Cyclopropane | 27.5 | 60° | Planar |

| Cyclobutane | 26.3 | ~88° | Puckered |

| Cyclopentane | 6.2 | ~105° | Envelope/Twist |

| Cyclohexane | 0 | 109.5° | Chair |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of Ethyl 2-(1-hydroxycyclobutyl)acetate, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy identifies the distinct proton environments within the molecule. The spectrum is anticipated to display five unique signals, corresponding to the different sets of non-equivalent protons. The ethyl ester moiety is characterized by a triplet at approximately 1.25 ppm, resulting from the methyl protons (-CH₃), and a quartet near 4.15 ppm, corresponding to the methylene (B1212753) protons (-OCH₂-). The methylene protons adjacent to the cyclobutyl ring (-CH₂C(OH)) are expected to appear as a singlet around 2.5 ppm, as they lack adjacent protons for coupling. The six protons on the cyclobutyl ring would produce complex, overlapping multiplets in the 1.6 to 2.2 ppm range. A broad singlet, attributable to the hydroxyl (-OH) proton, would also be present, with a chemical shift that can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~ 2.50 | Singlet | 2H | -CH₂ -C(OH)- |

| ~ 2.20 - 1.60 | Multiplet | 6H | Cyclobutyl Protons |

| ~ 1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| Variable | Broad Singlet | 1H | -OH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The spectrum for this compound is predicted to show seven distinct signals, one for each unique carbon atom. The most downfield signal, appearing around 173 ppm, is assigned to the ester carbonyl carbon (C=O). libretexts.orgcompoundchem.com The quaternary carbon of the cyclobutyl ring bearing the hydroxyl group (C-OH) is expected at approximately 72 ppm. The methylene carbon of the ethyl group (-OCH₂) would resonate around 61 ppm, while the adjacent methylene group of the acetate (B1210297) moiety (-CH₂-C(OH)) would appear near 48 ppm. The cyclobutyl ring is further characterized by signals for its β-carbons at roughly 33 ppm and its γ-carbon at about 16 ppm. The terminal methyl carbon of the ethyl group (-CH₃) is the most upfield signal, expected around 14 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 173 | C =O |

| ~ 72 | -C (OH)- |

| ~ 61 | -O-CH₂ -CH₃ |

| ~ 48 | -CH₂ -C(OH)- |

| ~ 33 | β-C H₂ (Cyclobutyl) |

| ~ 16 | γ-C H₂ (Cyclobutyl) |

| ~ 14 | -O-CH₂-CH₃ |

Two-Dimensional NMR Methodologies

To unambiguously confirm the structural assignments from 1D NMR, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methylene and methyl protons of the ethyl group, as well as complex correlations among the various protons of the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the proton signals detailed in Table 1 to the carbon signals in Table 2, confirming assignments such as the -OCH₂- protons at ~4.15 ppm to the carbon at ~61 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Crucial HMBC correlations would include the link from the methylene protons (-CH₂-C(OH)-) to the ester carbonyl carbon (~173 ppm) and the quaternary carbon of the ring (~72 ppm), solidifying the connection between the acetate side chain and the cyclobutyl ring.

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the principal functional groups within the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A strong, broad band appearing in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration from the tertiary alcohol group. The presence of the ester is confirmed by a very strong, sharp absorption band around 1735 cm⁻¹ due to the C=O carbonyl stretch. oregonstate.edu Alkane C-H stretching vibrations are expected to appear just below 3000 cm⁻¹. Additionally, a series of strong bands in the 1300-1000 cm⁻¹ region correspond to C-O stretching vibrations of both the ester and the alcohol functional groups. oregonstate.edu

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3600 - 3200 | Alcohol (O-H) | Stretch, Broad |

| 2980 - 2850 | Alkane (C-H) | Stretch |

| ~ 1735 | Ester (C=O) | Stretch, Strong |

| 1300 - 1000 | Ester, Alcohol (C-O) | Stretch |

Mass Spectrometry (MS) in Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental formula of this compound. The molecular formula of the compound is C₈H₁₄O₃. HRMS can measure the mass of the molecular ion with very high accuracy. For the protonated molecule, [M+H]⁺, the calculated exact mass is 159.10160 Da. An experimental HRMS measurement confirming this value would provide unequivocal evidence for the elemental composition of C₈H₁₅O₃⁺, thereby distinguishing it from any other compounds with the same nominal mass but a different atomic makeup.

Advanced Chromatographic Purification and Analysis Methods

Flash column chromatography is a widely used preparative technique for the efficient purification of synthesized organic compounds, including intermediates like this compound. wfu.edu This method is an air-pressure-driven form of column chromatography that allows for rapid separation of compounds from a crude reaction mixture. youtube.com The underlying principle involves distributing the components of a mixture between a solid stationary phase and a liquid mobile phase. youtube.com

For the purification of a moderately polar compound such as this compound, silica (B1680970) gel with a particle size of 40-63 μm is commonly employed as the stationary phase. orgsyn.org The selection of an appropriate mobile phase, or eluent, is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve optimal separation of the target compound from impurities. orgsyn.org By applying pressure, the eluent is pushed through the column, and fractions are collected sequentially. These fractions are then analyzed by TLC to identify those containing the pure product.

Table 2: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (40-63 μm particle size). orgsyn.org |

| Mobile Phase (Eluent) | A gradient or isocratic mixture of Hexane and Ethyl Acetate. |

| Column Packing | Dry-packing or wet-packing method. orgsyn.org |

| Sample Loading | Sample adsorbed onto a small amount of silica gel (dry loading). |

| Elution | Positive pressure applied using compressed air or nitrogen. |

| Fraction Collection | Fractions are collected in test tubes or vials. |

| Monitoring | Collected fractions are analyzed by TLC to identify pure product. |

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of chemical compounds. moravek.com It offers high resolution and sensitivity, making it ideal for quantifying the purity of the isolated this compound. The process involves injecting a liquid sample through a column packed with a stationary phase, propelled by a liquid mobile phase at high pressure. moravek.com

For an ester like this compound, a reversed-phase HPLC method is commonly used. nih.govnih.gov In this mode, the stationary phase (e.g., C18-bonded silica) is non-polar, while the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com As the sample passes through the column, components are separated based on their relative hydrophobicity. A detector, typically a UV detector, measures the absorbance of the eluate, producing a chromatogram. sielc.com A highly pure sample of this compound will appear as a single, sharp peak. The purity is calculated based on the area of this peak relative to the total area of all peaks in the chromatogram. moravek.com

Table 3: Representative HPLC Parameters for Purity Assessment

| Parameter | Value/Condition |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov |

| Column | C18 (Octadecyl-silica) column. nih.gov |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water. sielc.com |

| Flow Rate | Typically 0.5 - 1.0 mL/min. sielc.com |

| Detection | UV detector (e.g., at 206 nm). sielc.com |

| Output | Chromatogram showing peaks corresponding to sample components. |

| Purity Calculation | (Area of Main Peak / Total Peak Area) x 100%. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and indispensable technique used to monitor the progress of a chemical reaction. libretexts.orglibretexts.org It allows a chemist to qualitatively observe the consumption of starting materials and the formation of products over time. acs.org This method is crucial during the synthesis of this compound to determine the reaction's endpoint.

The process involves spotting small aliquots of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material, typically silica gel. libretexts.org Alongside the reaction mixture, reference spots of the starting materials are also applied. libretexts.orgrochester.edu A "co-spot," containing both the starting material and the reaction mixture, is often used to aid in identification. libretexts.orgrochester.edu The plate is then placed in a sealed chamber with a suitable eluent (mobile phase), such as a hexane-ethyl acetate mixture. rsc.org As the eluent ascends the plate via capillary action, it separates the components based on their polarity. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane and a new spot, representing the product, has appeared. libretexts.org Visualization is often achieved using a UV lamp or by staining the plate with a chemical reagent. libretexts.org

Table 4: Standard TLC Procedure for Reaction Monitoring

| Component | Description |

|---|---|

| Stationary Phase | Silica gel coated plate (e.g., Silica Gel 60 F254). |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate). rsc.org |

| Spotting | Lanes for: 1. Starting Material (SM), 2. Co-spot (SM + Reaction), 3. Reaction Mixture (Rxn). libretexts.orgrochester.edu |

| Development | Plate is placed in a chamber with the mobile phase until the solvent front nears the top. |

| Visualization | UV light (if compounds are UV-active) or chemical stains (e.g., potassium permanganate, iodine). libretexts.org |

| Interpretation | Reaction progress is tracked by the disappearance of the starting material spot and the appearance of the product spot. acs.org |

Computational Chemistry and Theoretical Modeling of Ethyl 2 1 Hydroxycyclobutyl Acetate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory for spectral predictions)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule from first principles. For Ethyl 2-(1-hydroxycyclobutyl)acetate, DFT can be used to compute its optimized molecular geometry, electronic distribution, and spectroscopic signatures.

These calculations solve approximations of the Schrödinger equation to determine the electron density of the molecule, from which numerous properties can be derived. One of the most powerful applications of DFT is the prediction of vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. This allows for the assignment of specific spectral peaks to the stretching or bending of particular functional groups, such as the hydroxyl (O-H) group, the carbonyl (C=O) of the ester, and the C-O bonds. Similarly, DFT can predict the 1H and 13C NMR chemical shifts, which are crucial for structural elucidation. These theoretical spectra serve as invaluable references for experimental work, helping to confirm the identity and purity of the synthesized compound.

Beyond spectral prediction, DFT calculations reveal details about the molecule's electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for nucleophilic or electrophilic attack.

Table 1: Illustrative Predicted Spectroscopic Data from DFT Calculations for this compound

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |

|---|---|---|

| O-H stretch | ~3600 | Stretching of the hydroxyl group |

| C-H stretch (alkyl) | ~2950-3000 | Stretching of C-H bonds in ethyl and cyclobutyl groups |

| C=O stretch (ester) | ~1735 | Stretching of the carbonyl group |

Table 2: Predicted Geometrical Parameters from DFT Optimization for this compound

| Parameter | Description | Predicted Value (Illustrative) |

|---|---|---|

| Bond Length | C=O bond in the ester | ~1.21 Å |

| Bond Length | O-H bond in the hydroxyl group | ~0.97 Å |

| Bond Angle | O=C-O angle in the ester | ~124° |

| Dihedral Angle | C-C-O-H angle | Varies with conformation |

Molecular Modeling and Conformational Analysis

While quantum chemical calculations provide detailed electronic information, molecular modeling and conformational analysis focus on the molecule's three-dimensional structure and flexibility. This compound is not a rigid structure; it can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds and the puckering of the cyclobutyl ring.

Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface of the molecule. This is typically achieved by systematically rotating key dihedral angles and calculating the corresponding energy using molecular mechanics force fields or quantum methods. For this compound, important rotations include the bonds within the ethyl acetate (B1210297) side chain. The orientation of the ethyl group relative to the carbonyl group can lead to different conformers, such as trans and gauche forms, which have been studied in simpler esters like ethyl acetate. researchgate.net

Furthermore, the four-membered cyclobutyl ring is not planar and exists in a puckered conformation to relieve ring strain. The substituent groups attached to the ring can occupy different pseudo-axial or pseudo-equatorial positions, leading to distinct conformers with different steric interactions and stabilities. Molecular modeling can map these energy landscapes to predict the most likely shape of the molecule under given conditions. Understanding the preferred conformation is vital as it influences the molecule's physical properties and how it interacts with other molecules.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Significance |

|---|---|---|

| O=C-O-C (ethyl) | Rotation around the ester C-O bond | Determines the orientation of the ethyl group |

| C(ring)-C-C=O | Rotation of the acetate group relative to the ring | Influences steric hindrance between the ring and side chain |

Predictive Models for Synthetic Feasibility

Before committing resources to laboratory work, computational models can offer a preliminary assessment of a molecule's synthetic feasibility. These predictive models use algorithms trained on vast databases of known chemical reactions to estimate how difficult a target molecule might be to synthesize. nih.gov

For this compound, these tools can operate in two main ways:

Synthetic Accessibility Scores: Algorithms like the Synthetic Accessibility (SA) score analyze a molecule's structure and assign a numerical value indicating its complexity. nih.gov The score is based on factors like the presence of complex ring systems, stereocenters, and non-standard functional groups, comparing them to fragments of commercially available or easily synthesized compounds. A lower score for this compound would suggest that it is composed of common structural motifs and should be relatively straightforward to synthesize.

Retrosynthesis Prediction: More advanced models use artificial intelligence to propose potential synthetic routes by breaking the target molecule down into simpler, commercially available precursors. nih.govchemrxiv.org For this compound, a retrosynthetic analysis might suggest a Reformatsky-type reaction between cyclobutanone (B123998) and an ethyl haloacetate, providing a concrete and testable synthetic strategy.

These predictive models are powerful tools for prioritizing synthetic targets and designing efficient reaction pathways, thereby accelerating the discovery and development process. chemrxiv.org

Table 4: Conceptual Output of a Synthetic Feasibility Analysis for this compound

| Analysis Type | Metric/Output | Interpretation |

|---|---|---|

| Accessibility Score | SA Score (e.g., on a 1-10 scale) | A low score (e.g., < 4) suggests high synthetic feasibility. |

| Retrosynthesis | Key Precursors | Cyclobutanone, Ethyl bromoacetate |

Applications of Ethyl 2 1 Hydroxycyclobutyl Acetate As a Synthetic Building Block

Role as an Intermediate in Organic Synthesis

The primary route to Ethyl 2-(1-hydroxycyclobutyl)acetate is the Reformatsky reaction, a well-established method for the formation of β-hydroxy esters. This reaction involves the condensation of an α-halo ester, in this case, ethyl bromoacetate, with a ketone or aldehyde, here cyclobutanone (B123998), in the presence of metallic zinc. The zinc reacts with the ethyl bromoacetate to form an organozinc intermediate, which then adds to the carbonyl group of cyclobutanone. Subsequent acidic workup yields the target molecule, this compound.

The utility of this compound as a synthetic intermediate stems from the presence of multiple reactive sites: the hydroxyl group, the ester functionality, and the strained four-membered ring. These features allow for a range of subsequent chemical modifications, making it a valuable precursor for more complex molecules.

One of the key transformations of this intermediate is dehydration. Treatment with an acid catalyst promotes the elimination of water, leading to the formation of ethyl 2-(cyclobutylidene)acetate, an α,β-unsaturated ester. This exocyclic double bond is a key functional group that can participate in a variety of addition reactions, including Michael additions and cycloadditions, further expanding the synthetic utility of the original building block.

The ester group can also be readily transformed. Hydrolysis of the ester yields the corresponding carboxylic acid, 2-(1-hydroxycyclobutyl)acetic acid, which can then be converted into other functional groups such as amides or acid chlorides. Alternatively, reduction of the ester, for instance with lithium aluminum hydride, affords the corresponding diol, 2-(1-hydroxycyclobutyl)ethanol. These transformations provide access to a diverse array of cyclobutane-containing molecules.

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Dehydration | Acid catalyst (e.g., H₂SO₄), heat | Ethyl 2-(cyclobutylidene)acetate |

| Ester Hydrolysis | Aqueous acid or base, heat | 2-(1-hydroxycyclobutyl)acetic acid |

| Ester Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | 2-(1-hydroxycyclobutyl)ethanol |

Strategies for Carbon-Carbon Bond Formation Utilizing the Cyclobutyl Moiety

The strained nature of the cyclobutane (B1203170) ring in this compound provides a driving force for ring-opening and ring-expansion reactions, which are powerful strategies for the formation of new carbon-carbon bonds and the construction of larger ring systems.

A key strategy involves the generation of a carbocation on the carbon atom adjacent to the cyclobutane ring. This can be achieved through the dehydration of this compound to form ethyl 2-(cyclobutylidene)acetate, followed by protonation of the double bond. Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then depart to form a carbocation.

Once the carbocation is formed, the strained C-C bonds of the adjacent cyclobutane ring can migrate, leading to a ring-expanded product. This process, known as a Wagner-Meerwein rearrangement, relieves the ring strain of the four-membered ring and results in the formation of a more stable five-membered ring, typically a cyclopentanone (B42830) or a cyclopentene derivative. The specific product formed depends on the reaction conditions and the nature of any trapping nucleophiles present.

For instance, treatment of this compound with a strong acid can lead to the formation of a cyclopentanone derivative. The reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to generate a tertiary carbocation. A subsequent 1,2-alkyl shift from the cyclobutane ring to the carbocationic center results in the expansion of the four-membered ring to a five-membered ring, with the positive charge now located within the newly formed ring. Tautomerization of the resulting enol intermediate then yields the final cyclopentanone product.

This ring-expansion strategy provides a facile route to cyclopentane-containing structures, which are common motifs in a wide range of natural products and biologically active molecules. The ability to construct a five-membered ring from a readily available four-membered ring precursor highlights the synthetic value of this compound.

| Starting Material Derivative | Reaction Conditions | Key Intermediate | Major Product Type |

|---|---|---|---|

| This compound | Strong acid (e.g., H₂SO₄) | Tertiary carbocation adjacent to the ring | Cyclopentanone derivative |

| Ethyl 2-(1-tosyloxycyclobutyl)acetate | Non-nucleophilic base, heat | Tertiary carbocation adjacent to the ring | Cyclopentene derivative |

Approaches to Complex Molecular Architectures (e.g., Spirocycles)

Spirocycles, molecules containing two rings that share a single common atom, are important structural motifs in many natural products and pharmaceuticals due to their rigid three-dimensional structures. This compound and its derivatives can serve as valuable precursors for the synthesis of spirocyclic compounds.

One common approach involves the intramolecular cyclization of a derivative of this compound. For example, the ester functionality can be converted into a nucleophilic group, such as an amine, via a Curtius or Hofmann rearrangement of the corresponding carboxylic acid. This amine can then undergo an intramolecular reaction with an electrophilic center, which can be generated from the cyclobutane portion of the molecule.

Alternatively, the cyclobutane ring itself can act as the electrophilic partner in a spirocyclization reaction. For instance, dehydration of this compound to ethyl 2-(cyclobutylidene)acetate provides an electrophilic double bond. A tethered nucleophile on the ester side chain can then undergo an intramolecular Michael addition to this double bond, leading to the formation of a spirocyclic system.

Another strategy involves a [2+2] cycloaddition reaction with an exocyclic double bond derived from this compound. The ethyl 2-(cyclobutylidene)acetate intermediate can react with a ketene (B1206846) or another alkene to form a new four-membered ring, resulting in a spirocyclic compound containing two fused cyclobutane rings.

Furthermore, intramolecular aldol or Claisen condensation reactions can be employed to construct spirocycles. By modifying the ester side chain to contain another carbonyl group, a base-catalyzed intramolecular reaction can be initiated where the enolate of one carbonyl group attacks the other, leading to the formation of a new ring and a spirocyclic structure. The specific size of the newly formed ring can be controlled by the length of the tether connecting the two carbonyl functionalities. These approaches demonstrate the versatility of this compound as a starting material for the synthesis of diverse and complex spirocyclic architectures.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.